(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid (E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid
Brand Name: Vulcanchem
CAS No.: 69689-81-2
VCID: VC21157322
InChI: InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39+
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O
Molecular Formula: C43H33N3O3S
Molecular Weight: 671.8 g/mol

(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid

CAS No.: 69689-81-2

Cat. No.: VC21157322

Molecular Formula: C43H33N3O3S

Molecular Weight: 671.8 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid - 69689-81-2

Specification

CAS No. 69689-81-2
Molecular Formula C43H33N3O3S
Molecular Weight 671.8 g/mol
IUPAC Name (2E)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid
Standard InChI InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39+
Standard InChI Key NSWHTWVHOBWFDQ-MRRCHDRASA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)/C(=N\OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O

Introduction

(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic acid is a synthetic organic compound with a complex molecular structure. It features a thiazole ring substituted with tritylamino and trityloxyimino groups, which are known for their steric bulk and electronic effects. This compound is part of a broader class of thiazole derivatives, which have been widely studied for their biological and chemical properties, including antimicrobial, anticancer, and catalytic applications.

Structural Features

The molecular structure of this compound includes:

  • Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen.

  • Tritylamino Group: A bulky substituent providing steric hindrance and potential stabilization.

  • Trityloxyimino Group: An oxime derivative contributing to the compound's reactivity and polarity.

These structural elements make the compound suitable for various chemical reactions and biological interactions.

Synthesis

The synthesis of (E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic acid typically involves:

  • Formation of the Thiazole Ring: Starting from precursors such as α-haloketones or thiourea derivatives.

  • Introduction of Trityl Groups: Using triphenylmethyl chloride in the presence of a base to attach trityl substituents.

  • Oxime Formation: Reacting the intermediate with hydroxylamine to generate the oxime functionality.

The reaction conditions, including solvents, temperature, and catalysts, are carefully optimized to ensure high yields and purity.

Applications

(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic acid has potential applications in:

  • Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial and anticancer properties.

  • Catalysis: The compound's functional groups could be utilized in organocatalytic reactions.

  • Material Science: Its bulky substituents may impart stability in polymeric or supramolecular structures.

Biological Activity

Although specific studies on this compound may be limited, similar thiazole derivatives have demonstrated:

  • Antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Potential anticancer effects by inhibiting enzymatic pathways or DNA synthesis.

Further research is needed to explore its full biological profile.

Challenges and Future Directions

  • Synthetic Challenges: The introduction of bulky trityl groups can reduce reaction efficiency.

  • Biological Testing: Comprehensive studies are required to evaluate its pharmacological potential.

  • Environmental Impact: The synthesis process should be optimized for green chemistry principles.

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